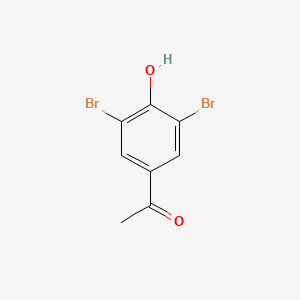3',5'-Dibromo-4'-hydroxyacetophenone
CAS No.: 2887-72-1
Cat. No.: VC3707565
Molecular Formula: C8H6Br2O2
Molecular Weight: 293.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2887-72-1 |
|---|---|
| Molecular Formula | C8H6Br2O2 |
| Molecular Weight | 293.94 g/mol |
| IUPAC Name | 1-(3,5-dibromo-4-hydroxyphenyl)ethanone |
| Standard InChI | InChI=1S/C8H6Br2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 |
| Standard InChI Key | ZNWPTJSBHHIXLJ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C(=C1)Br)O)Br |
| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Br)O)Br |
Introduction
Chemical and Physical Properties
3',5'-Dibromo-4'-hydroxyacetophenone presents distinctive chemical and physical properties that make it valuable for various applications in organic chemistry and potentially in pharmaceutical development.
Basic Chemical Information
The compound is formally identified by the following parameters:
| Property | Value |
|---|---|
| Chemical Name | 3',5'-Dibromo-4'-hydroxyacetophenone |
| CAS Registry Number | 2887-72-1 |
| Molecular Formula | C8H6Br2O2 |
| Molecular Weight | 293.94 g/mol |
| Synonyms | 3,5-Dibromo-p-hydroxyhypnone; 1-(3,5-dibromo-4-hydroxyphenyl)ethan-1-one; 2,6-Dibromo-4-acetylphenol |
The molecular structure consists of a phenol ring with two bromine atoms at positions 3 and 5, and an acetyl group at position 1, creating a substituted acetophenone framework .
Physical Properties
The physical characteristics of 3',5'-Dibromo-4'-hydroxyacetophenone are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | Powder to crystal |
| Color | White to almost white |
| Melting Point | 182-187°C |
| Boiling Point | 337.7±42.0°C (Predicted) |
| Density | 1.936±0.06 g/cm³ (Predicted) |
| Solubility | Very faint turbidity in hot methanol |
| pKa | 5.11±0.23 (Predicted) |
The compound exists as a crystalline solid at room temperature with limited solubility in common organic solvents, though it shows slight solubility in hot methanol .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3',5'-Dibromo-4'-hydroxyacetophenone, primarily focused on bromination reactions of 4-hydroxyacetophenone.
Direct Bromination
The most common synthetic approach involves the direct bromination of 4-hydroxyacetophenone in dilute acetic acid. The reported yields for this method vary between 62% and 94%, depending on the specific reaction conditions employed . The reaction proceeds through electrophilic aromatic substitution, with the hydroxyl group directing the incoming bromine atoms to the ortho positions.
A detailed procedure involves dissolving bromine (1 mL, 19 mmol) in acetic acid (3 mL) and adding this solution dropwise to a mixture of 4-hydroxyacetophenone (1.22 g, 9 mmol) and sodium acetate in an appropriate solvent . The reaction typically requires careful temperature control to achieve selective bromination at the desired positions.
Alternative Bromination Methods
An alternative approach employs N-bromosuccinimide as the brominating agent in the presence of LiClO₄-SiO₂, which offers milder reaction conditions and potentially higher selectivity . This method is particularly useful when working with substrates containing sensitive functional groups that might be affected by the more aggressive conditions of direct bromination with molecular bromine.
Applications and Biological Activities
3',5'-Dibromo-4'-hydroxyacetophenone has demonstrated various applications in organic synthesis and exhibits potential for biological activities.
Synthetic Applications
The compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly:
-
Chalcones: 3',5'-Dibromo-4'-hydroxyacetophenone can be condensed with different substituted aromatic aldehydes in the presence of a base to form chalcones (1,3-diphenyl-2-propen-1-ones). Chalcones are the biogenetic precursors of all known flavonoids and are abundant in edible plants. They feature a three-carbon α,β-unsaturated carbonyl system that acts as an important Michael acceptor in various chemical transformations .
-
Building Blocks: The compound is classified as an important organic building block in chemical synthesis, particularly for the development of functional materials and compounds with specific structural requirements .
Biological Activities
Derivatives synthesized from 3',5'-Dibromo-4'-hydroxyacetophenone, particularly chalcones, have been reported to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory properties
-
Antioxidant activities
-
Antiviral effects
-
Antibacterial properties
-
Antileishmanial activities
-
K⁺ channel inhibition
-
Antimalarial properties
The biological significance of this compound is further enhanced by its structural relationship to antagonist tyroxine, as p-hydroxyacetophenone bearing halogen substituents in the 3 and 5 positions shows structural similarities to this pharmacologically relevant compound .
| Safety Parameter | Classification |
|---|---|
| Hazard Codes | C (Corrosive), Xi (Irritant) |
| Risk Statements | 22-34 (Harmful if swallowed, Causes burns) |
| Safety Statements | 26-36/37/39-45 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection; In case of accident or if you feel unwell, seek medical advice immediately) |
| RIDADR | UN 1759 8/PG 3 |
| WGK Germany | 3 (Severe hazard to waters) |
These classifications indicate that the compound requires careful handling with appropriate personal protective equipment and safety protocols .
Research Applications and Future Perspectives
The versatility of 3',5'-Dibromo-4'-hydroxyacetophenone as a synthetic intermediate presents numerous opportunities for research and development in various fields.
Current Research Directions
Current research involving 3',5'-Dibromo-4'-hydroxyacetophenone focuses primarily on:
-
Development of novel chalcones with enhanced biological activities
-
Exploration of structure-activity relationships in brominated phenolic compounds
-
Synthesis of new heterocyclic compounds using 3',5'-Dibromo-4'-hydroxyacetophenone as a starting material
-
Investigation of its potential as a building block for functional materials
Future Perspectives
The unique structural features of 3',5'-Dibromo-4'-hydroxyacetophenone, particularly the presence of bromine atoms and a hydroxyl group on an aromatic ring with an acetyl substituent, provide various reactive sites for chemical modifications. This versatility suggests several promising directions for future research:
-
Development of new synthetic methodologies for selective functionalization of the molecule
-
Exploration of its potential in medicinal chemistry for the development of new therapeutic agents
-
Investigation of its applications in material science, particularly in the design of functional materials with specific properties
-
Study of its potential as a model compound for understanding halogenated natural products from marine sources
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume